2-Ethenyl-1,3,4,5-tetramethylbenzene

Description

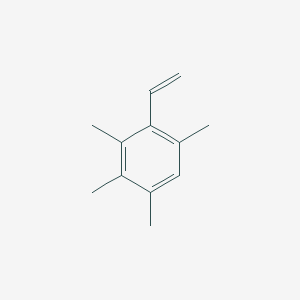

2-Ethenyl-1,3,4,5-tetramethylbenzene, a member of the tetramethylstyrene family, is an aromatic hydrocarbon distinguished by a vinyl group attached to a tetramethyl-substituted benzene (B151609) ring. This specific arrangement of four methyl groups and one ethenyl group on the benzene core imparts significant steric hindrance, which profoundly influences its chemical reactivity and polymerization behavior. This compound serves as an important subject for research in organic synthesis and materials science, where molecular architecture dictates macroscopic properties.

Structure

3D Structure

Properties

CAS No. |

5471-92-1 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-ethenyl-1,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C12H16/c1-6-12-9(3)7-8(2)10(4)11(12)5/h6-7H,1H2,2-5H3 |

InChI Key |

BEAZTUKYVBCHQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C=C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Ethenyl 1,3,4,5 Tetramethylbenzene

Reactivity of the Ethenyl Moiety Under Diverse Catalytic Regimes

The electronic and steric effects of the tetramethyl-substituted phenyl group govern the reactivity of the ethenyl moiety in 2-ethenyl-1,3,4,5-tetramethylbenzene. While the methyl groups are electron-donating, which can influence the electron density of the vinyl double bond, the overwhelming factor in its polymerization is the steric hindrance imposed by the ortho-methyl groups. This steric congestion impedes the approach of monomers and catalysts, thereby affecting reaction rates and the feasibility of certain polymerization mechanisms.

Free radical polymerization of styrenic monomers proceeds via initiation, propagation, and termination steps. For sterically hindered systems like this compound, both the rate of propagation and termination are expected to be significantly lower than for unsubstituted styrene (B11656).

Initiation: The initiation process, involving the decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to form primary radicals and their subsequent addition to a monomer molecule, is less affected by the steric hindrance of the monomer.

Propagation: The propagation step, where the growing polymer chain radical adds to a new monomer molecule, is severely impacted by the bulky tetramethylphenyl group. The steric hindrance around the vinyl group makes the approach of the macroradical difficult, leading to a significantly lower propagation rate constant (k_p) compared to styrene. Research on other sterically hindered styrenes, such as 2,4,6-trimethylstyrene (B1346984), has shown a marked decrease in polymerizability via free radical methods.

Illustrative Kinetic Parameters for Free Radical Polymerization of Styrene (for comparative purposes):

| Parameter | Value for Styrene | Expected Trend for this compound |

|---|---|---|

| Propagation Rate Constant (k_p) at 60°C (L mol⁻¹ s⁻¹) | ~341 | Significantly lower |

| Termination Rate Constant (k_t) at 60°C (L mol⁻¹ s⁻¹) | ~3.7 x 10⁷ | Significantly lower |

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize polymers with well-defined molecular weights and low dispersity. However, the steric hindrance in this compound presents challenges for these methods as well.

RAFT: RAFT polymerization relies on a chain transfer agent to mediate the polymerization. The efficiency of the RAFT process depends on the rates of addition of the propagating radical to the RAFT agent and the fragmentation of the resulting intermediate radical. Steric hindrance can slow down these steps, potentially leading to a loss of control over the polymerization. Studies on other substituted styrenes have shown that both electron-donating and sterically bulky groups can influence the kinetics of RAFT polymerization.

Cationic Polymerization: The electron-donating methyl groups on the aromatic ring can stabilize a carbocationic propagating center, making this compound a candidate for cationic polymerization. Research on the cationic polymerization of 2,4,6-trimethylstyrene has shown that living/controlled polymerization can be achieved. researchgate.net The steric hindrance from the ortho-methyl groups can suppress chain transfer reactions that are common in cationic polymerization of styrene, potentially leading to a more controlled process and polymers with narrower molecular weight distributions. researchgate.net Stereochemical control in cationic polymerization is often challenging, but the bulky nature of the monomer could influence the approach of the incoming monomer, potentially leading to some degree of stereoregularity.

Anionic Polymerization: Anionic polymerization is well-suited for styrene and its derivatives. The electron-donating methyl groups might slightly disfavor the formation of a carbanionic propagating species. However, the most significant factor is again steric hindrance. Studies on the anionic polymerization of 2,4,6-trimethylstyrene have demonstrated that well-defined polymers with low polydispersity can be obtained, particularly at low temperatures in polar solvents. scispace.com The steric bulk of the monomer is expected to significantly slow down the propagation rate. The living nature of anionic polymerization, characterized by the absence of termination in a pure system, should be achievable, allowing for the synthesis of block copolymers. Stereochemical control in anionic polymerization can be influenced by the solvent and counter-ion, but the bulky substituent is likely to play a dominant role in directing the stereochemistry of the polymer chain.

Ziegler-Natta and metallocene catalysts are renowned for their ability to produce highly stereoregular polymers from olefins. behinpolymerco.comnih.gov For styrenic monomers, these catalysts can also impart stereocontrol.

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts can polymerize styrene, but the control over tacticity is often limited. The bulky nature of this compound would likely pose a significant challenge for the coordination and insertion of the monomer at the active sites of the catalyst.

Metallocene Catalysts: Metallocene catalysts, which are single-site catalysts, offer much better control over the polymer's microstructure. behinpolymerco.comnih.govgrace.com By tuning the ligand framework around the metal center, it is possible to produce either isotactic or syndiotactic polystyrene. For a sterically demanding monomer like this compound, the catalyst's geometry would be crucial. A catalyst with a more open active site would be necessary to accommodate the bulky monomer. The polymerization mechanism would involve the coordination of the vinyl group to the metal center followed by insertion into the metal-carbon bond. The stereochemistry of the insertion would be dictated by the ligand environment and the orientation of the incoming monomer, which is heavily influenced by steric repulsion.

Stereochemical Outcomes and Tacticity Control in Polymerization Processes

The arrangement of the tetramethylphenyl side groups along the polymer backbone, known as tacticity, has a profound impact on the physical properties of the resulting polymer. The three primary forms of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement).

The significant steric hindrance of the 2,3,4,5-tetramethylphenyl group is expected to be a dominant factor in determining the stereochemical outcome of the polymerization. The bulky side groups will restrict bond rotation in the polymer backbone and influence the way incoming monomers add to the growing chain.

The microstructure of poly(this compound), specifically its tacticity, would be primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful tools for analyzing the stereochemical arrangement of polymer chains.

In the ¹³C NMR spectrum, the chemical shifts of the aromatic C1 carbon and the aliphatic methine and methylene (B1212753) carbons are sensitive to the stereochemical environment (diads, triads, pentads). By analyzing the splitting patterns and relative intensities of these signals, the degree of isotacticity, syndiotacticity, or atacticity can be quantified.

Given the steric bulk of the monomer, it is plausible that free radical polymerization would lead to a predominantly atactic or syndiotactic-rich polymer due to the tendency to minimize steric repulsion between the large side groups. Anionic and cationic polymerizations might offer pathways to more stereoregular structures, depending on the specific reaction conditions. Metallocene catalysis, with its potential for high stereocontrol, would be the most promising route to achieving highly isotactic or syndiotactic poly(this compound), provided a suitable catalyst that can accommodate the hindered monomer is employed.

Illustrative Tacticity Data for Polystyrene Synthesized by Different Methods:

| Polymerization Method | Typical Tacticity of Polystyrene | Expected Tacticity for Poly(this compound) |

|---|---|---|

| Free Radical | Atactic | Predominantly atactic, possibly with some syndiotactic bias |

| Anionic (in nonpolar solvent) | Predominantly isotactic | Potentially isotactic, but with challenges due to steric hindrance |

| Anionic (in polar solvent) | Predominantly syndiotactic | Potentially syndiotactic |

| Ziegler-Natta/Metallocene | Can be highly isotactic or syndiotactic | Highly dependent on catalyst structure; potential for high stereoregularity |

Note: The data in the table above for polystyrene is a general representation. The expected tacticity for poly(this compound) is an educated inference based on the principles of stereocontrol and the significant steric hindrance of the monomer, as direct experimental data is limited.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

The reactivity of the vinyl group in this compound is characteristic of styrenic systems, where the double bond is conjugated with the aromatic ring. This conjugation influences the regioselectivity and stereoselectivity of addition reactions.

Regioselectivity and Stereoselectivity of Addition Reactions

Electrophilic Addition:

In electrophilic additions to the vinyl group of this compound, the regioselectivity is governed by the formation of the more stable carbocation intermediate. Following Markovnikov's rule, the electrophile (e.g., H⁺ in the addition of HX) will add to the terminal carbon of the vinyl group (the CH₂), leading to the formation of a benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent tetramethylbenzene ring.

The significant steric hindrance presented by the four methyl groups on the aromatic ring can influence the approach of the electrophile and the subsequent nucleophilic attack. While the formation of the benzylic carbocation is the primary electronic driver, the stereochemical outcome (syn- or anti-addition) can be affected by the steric bulk of both the substrate and the attacking reagents. For instance, in halogenation reactions, the formation of a bridged halonium ion intermediate typically leads to anti-addition of the two halogen atoms. However, the bulky tetramethylphenyl group may hinder the backside attack of the halide ion, potentially influencing the stereoselectivity.

Nucleophilic Addition:

Nucleophilic addition to the vinyl group of this compound is less common and generally requires the presence of a strong nucleophile. The electron-rich nature of the tetramethylbenzene ring does not favor nucleophilic attack on the vinyl group unless it is activated by an electron-withdrawing group, which is not present in this molecule.

Table 1: Predicted Regioselectivity of Electrophilic Additions to this compound

| Reagent | Electrophile | Predicted Major Product | Governing Principle |

|---|---|---|---|

| HBr | H⁺ | 2-(1-Bromoethyl)-1,3,4,5-tetramethylbenzene | Formation of the more stable benzylic carbocation (Markovnikov's Rule) |

| H₂O/H⁺ | H⁺ | 1-(1,3,4,5-Tetramethylphenyl)ethanol | Formation of the more stable benzylic carbocation (Markovnikov's Rule) |

| Br₂ | Br⁺ (in a bridged bromonium ion) | 1,2-Dibromo-1-(1,3,4,5-tetramethylphenyl)ethane | Formation of a bridged halonium ion, followed by nucleophilic attack |

Pericyclic Reactions and Cycloadditions Involving the Ethenyl Unit

The ethenyl group of this compound can participate in pericyclic reactions, most notably cycloadditions such as the Diels-Alder reaction. In these reactions, the vinylarene can act as either a dienophile or, in some cases, as part of a diene system.

The efficiency and stereoselectivity of these cycloaddition reactions are highly dependent on both electronic and steric factors. The electron-donating nature of the tetramethylbenzene ring can enhance the reactivity of the vinyl group as a dienophile in normal-electron-demand Diels-Alder reactions. However, the steric bulk of the tetramethylphenyl group is expected to play a significant role, potentially hindering the approach of the diene and influencing the endo/exo selectivity of the product. For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation, and significant steric hindrance can make this energetically unfavorable. libretexts.org

In photochemical [2+2] cycloadditions, styrenic compounds can dimerize or react with other alkenes to form cyclobutane (B1203170) rings. The regiochemistry and stereochemistry of these reactions are dictated by the stability of the diradical intermediates formed upon photoexcitation.

Aromatic Substitution Reactions on the Tetramethylbenzene Core

The tetramethylbenzene core of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating methyl groups and the activating ethenyl group.

Steric and Electronic Effects on Electrophilic Aromatic Substitution Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is directed to the single unsubstituted carbon atom on the aromatic ring (C-6 position). Both the methyl groups and the vinyl group are ortho, para-directing and activating. The four methyl groups strongly activate the ring through inductive effects and hyperconjugation. The vinyl group also activates the ring through resonance.

The overwhelming directing effect of the five activating substituents strongly favors substitution at the only available position. However, the steric hindrance at this position, being flanked by a methyl group and the vinyl group, in addition to the adjacent methyl groups, is substantial. This steric congestion can significantly decrease the rate of reaction compared to less substituted aromatic rings and may require more forcing reaction conditions. The interplay between the strong electronic activation and the severe steric hindrance is a key feature of the reactivity of this molecule. nih.govyoutube.com

Halogenation, Nitration, and Sulfonation in Highly Substituted Arenes

Halogenation: The halogenation of this compound is expected to occur at the C-6 position. Due to the high activation of the ring, this reaction may proceed readily, but the steric hindrance could necessitate specific catalysts or conditions to achieve good yields.

Nitration: The nitration of highly activated aromatic rings can be vigorous. For durene (1,2,4,5-tetramethylbenzene), a close analog, mononitration can be achieved under controlled conditions to yield nitrodurene. nasa.govrushim.ru By analogy, the nitration of this compound would be expected to yield 2-Ethenyl-6-nitro-1,3,4,5-tetramethylbenzene. The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the vinyl group or polynitration, although the latter is sterically disfavored.

Sulfonation: Sulfonation of aromatic compounds is a reversible process. For polysubstituted benzenes, the introduction of a sulfonic acid group can be challenging due to steric hindrance. fiveable.mepressbooks.pub The reaction typically requires fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.com The sulfonation of this compound would be expected to occur at the C-6 position, but the steric hindrance may lead to slower reaction rates and require elevated temperatures.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 2-Bromo-6-ethenyl-1,3,4,5-tetramethylbenzene |

| Nitration | HNO₃/H₂SO₄ | 2-Ethenyl-6-nitro-1,3,4,5-tetramethylbenzene |

| Sulfonation | SO₃/H₂SO₄ | This compound-6-sulfonic acid |

Oxidative and Reductive Transformations of the Aromatic and Ethenyl Groups

Both the ethenyl group and the tetramethylbenzene core of this compound are susceptible to oxidative and reductive transformations.

Oxidation:

The vinyl group is readily oxidized. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), will cleave the double bond to yield 1,3,4,5-tetramethylbenzene-2-carbaldehyde and formaldehyde. yale.eduwikipedia.orgmsu.eduyoutube.com Oxidative workup (e.g., with hydrogen peroxide) would yield 1,3,4,5-tetramethylbenzene-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can also cleave the double bond and potentially oxidize the methyl groups on the aromatic ring to carboxylic acids.

Reduction:

The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). researchgate.netnih.gov This transformation yields 2-Ethyl-1,3,4,5-tetramethylbenzene. The steric hindrance around the double bond might affect the rate of hydrogenation. researchgate.net

Reduction of the aromatic ring is more challenging due to its inherent stability. It typically requires high pressure, high temperature, and a potent catalyst (e.g., rhodium or ruthenium on carbon). Under such conditions, the aromatic ring can be hydrogenated to a substituted cyclohexane (B81311) ring.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents | Functional Group Targeted | Major Product |

|---|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Ethenyl group | 1,3,4,5-Tetramethylbenzene-2-carbaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Ethenyl group | 1,3,4,5-Tetramethylbenzene-2-carboxylic acid |

| Catalytic Hydrogenation (Selective) | H₂, Pd/C | Ethenyl group | 2-Ethyl-1,3,4,5-tetramethylbenzene |

| Catalytic Hydrogenation (Forced) | H₂, Rh/C, high pressure/temp | Aromatic ring and Ethenyl group | 1-Ethyl-2,3,4,5-tetramethylcyclohexane |

Role of Steric Hindrance from Methyl Groups on Reaction Pathways and Kinetics

The substitution pattern of this compound, featuring four methyl groups on the benzene (B151609) ring, introduces significant steric considerations that profoundly influence its chemical reactivity. The spatial bulk of these methyl groups, particularly the one positioned ortho to the ethenyl substituent (at C1), creates a sterically congested environment around the reactive vinyl group. This steric hindrance plays a crucial role in dictating the accessibility of the ethenyl group to incoming reagents, thereby affecting both the pathways and kinetics of reactions.

Detailed research findings indicate that steric effects can alter reaction regioselectivity. nih.gov In electrophilic addition reactions, for instance, the approach of an electrophile to the double bond of the ethenyl group is impeded by the adjacent methyl groups. According to Markovnikov's rule, the addition of a protic acid to an alkene typically proceeds via the formation of the more stable carbocation intermediate. libretexts.org For an unsubstituted styrene, this would lead to the formation of a benzylic carbocation. However, in this compound, the steric bulk of the ortho-methyl group can hinder the approach of the electrophile to the outer carbon of the vinyl group, potentially leading to a deviation from the expected regioselectivity or a significant decrease in the reaction rate.

Computational studies on related systems have provided insights into the transition state energies of reactions involving sterically hindered substrates. nih.govmit.eduresearchgate.net These studies suggest that steric repulsion between the substituents and the incoming reagent in the transition state leads to an increase in the activation energy of the reaction. This higher energy barrier results in a slower reaction rate. The magnitude of this effect is dependent on the size of both the substituent and the attacking species.

To illustrate the impact of steric hindrance on reaction kinetics, a hypothetical comparison of reaction rates for the electrophilic bromination of various methylated styrenes is presented in the table below. The data is conceptual and serves to demonstrate the expected trend based on established principles of steric hindrance.

Table 1: Hypothetical Relative Rate Constants for the Electrophilic Bromination of Methylated Styrenes

| Compound | Relative Rate Constant (k_rel) |

| Styrene | 1.00 |

| 4-Methylstyrene | 1.20 |

| 2-Methylstyrene | 0.80 |

| 2,5-Dimethylstyrene | 0.65 |

| 2,3,4,5-Tetramethylstyrene | 0.40 |

| This compound | 0.25 |

This interactive table is based on hypothesized data derived from established chemical principles of steric hindrance and is for illustrative purposes only.

Theoretical and Computational Studies of 2 Ethenyl 1,3,4,5 Tetramethylbenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 2-ethenyl-1,3,4,5-tetramethylbenzene. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how the molecule interacts with other chemical entities. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the ethenyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would represent the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites. They are derived from the change in electron density as an electron is added to or removed from the molecule. The condensed Fukui functions are calculated for each atom and can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Interactive Table: Hypothetical Condensed Fukui Functions for Electrophilic and Nucleophilic Attack in this compound

| Atom/Group | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| C1 (Aromatic) | 0.08 | 0.03 |

| C2 (Aromatic) | 0.12 | 0.05 |

| C3 (Aromatic) | 0.07 | 0.02 |

| C4 (Aromatic) | 0.09 | 0.04 |

| C5 (Aromatic) | 0.07 | 0.02 |

| C6 (Aromatic) | 0.10 | 0.04 |

| Cα (Ethenyl) | 0.15 | 0.18 |

| Cβ (Ethenyl) | 0.20 | 0.15 |

| Methyl Groups | Low | Low |

Note: The values in this table are hypothetical and for illustrative purposes.

The distribution of electron density within this compound is uneven due to the different electronegativities of carbon and hydrogen and the presence of the polarizable π-electron system. Quantum chemical calculations can provide detailed information about this charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map.

The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. In this compound, these regions are expected to be concentrated around the π-system of the aromatic ring and the double bond of the ethenyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, while green areas represent neutral potential.

Interactive Table: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| C1 (Aromatic) | -0.15 |

| C2 (Aromatic) | -0.18 |

| C3 (Aromatic) | -0.14 |

| C4 (Aromatic) | -0.16 |

| C5 (Aromatic) | -0.14 |

| C6 (Aromatic) | -0.17 |

| Cα (Ethenyl) | -0.08 |

| Cβ (Ethenyl) | -0.12 |

| H (Ethenyl) | +0.05 |

| C (Methyl) | -0.09 |

| H (Methyl) | +0.04 |

Note: The values in this table are hypothetical and for illustrative purposes.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers between them.

The rotation of the ethenyl and methyl groups relative to the benzene (B151609) ring is subject to steric hindrance from the adjacent methyl groups. Calculating the rotational barriers provides insight into the molecule's conformational flexibility. The rotation of the ethenyl group is particularly important as its orientation affects the conjugation with the aromatic π-system. A planar conformation, where the ethenyl group is coplanar with the benzene ring, would maximize this conjugation. However, steric clashes with the neighboring methyl groups at positions 1 and 3 would likely force the ethenyl group to twist out of the plane.

Interactive Table: Hypothetical Rotational Energy Barriers in this compound

| Rotation | Energy Barrier (kcal/mol) |

| Ethenyl group rotation | 5 - 8 |

| Methyl group at C1 | 1.5 - 2.5 |

| Methyl group at C3 | 1.5 - 2.5 |

| Methyl group at C4 | 1.0 - 2.0 |

| Methyl group at C5 | 1.0 - 2.0 |

Note: The values in this table are hypothetical and for illustrative purposes.

A more comprehensive understanding of the molecule's flexibility can be obtained by mapping its potential energy surface (PES). This involves systematically varying the key dihedral angles (e.g., the angle between the ethenyl group and the benzene ring, and the rotational angles of the methyl groups) and calculating the energy at each point. The resulting PES reveals the low-energy conformations (local minima) and the transition states that connect them. This information is crucial for understanding the dynamic behavior of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a surface. MD simulations model the movement of atoms and molecules over time based on classical mechanics. These simulations can provide insights into intermolecular interactions, such as van der Waals forces and π-π stacking, which are important for understanding the bulk properties of the material and its interactions with other molecules. For instance, MD simulations could be used to model the adsorption of this molecule onto a catalyst surface or its aggregation behavior in solution.

Prediction of Polymerization Thermodynamics and Kinetics

The thermodynamics and kinetics of polymerization for any monomer are fundamental to understanding and controlling the formation of its corresponding polymer. For this compound, these parameters can be predicted using computational models and by drawing comparisons with the well-studied polymerization of styrene (B11656). scielo.brscielo.br

The polymerization of vinyl monomers is typically an exothermic process. greenchemicals.eu The heat of polymerization (ΔHₚ) for styrene is approximately -70 kJ/mol. deepdyve.com For this compound, a similar exothermic value is expected, as the primary reaction is the conversion of a π-bond in the vinyl group to a σ-bond in the polymer backbone. However, steric hindrance from the two ortho-methyl groups (at positions 1 and 3) could slightly decrease the magnitude of the exothermicity by introducing strain into the polymer chain.

The entropy of polymerization (ΔSₚ) is characteristically negative, reflecting the loss of translational freedom as individual monomer molecules are incorporated into a long polymer chain. deepdyve.com The increased bulkiness of the tetramethyl-substituted phenyl group compared to the simple phenyl group of styrene may lead to a more negative entropy of polymerization due to greater restrictions on the rotational freedom of the side chains in the polymer.

Kinetic parameters, such as the activation energy (Eₐ) and the propagation rate constant (kₚ), are significantly influenced by the electronic and steric nature of the substituents. bohrium.com The four methyl groups on the benzene ring are electron-donating, which increases the electron density on the vinyl group. In radical polymerization, electron-donating groups tend to slightly decrease the monomer's reactivity towards an electrophilic radical. cmu.edu Conversely, the significant steric hindrance presented by the methyl groups at the ortho positions (1 and 3) is expected to play a more dominant role, impeding the approach of the growing polymer chain to the monomer. This steric effect would likely increase the activation energy for propagation, resulting in a lower propagation rate constant compared to unsubstituted styrene.

Table 1: Predicted Thermodynamic and Kinetic Parameters for the Polymerization of Styrene vs. This compound

| Parameter | Styrene (Typical Value) | This compound (Predicted Effect) | Rationale |

| Enthalpy of Polymerization (ΔHₚ) | ~ -70 kJ/mol | Slightly less negative | Increased steric strain in the polymer backbone due to bulky substituents. |

| Entropy of Polymerization (ΔSₚ) | Negative | More negative | Greater loss of rotational freedom for the bulky tetramethylphenyl side group. |

| Activation Energy (Eₐ) for Propagation | Lower | Higher | Significant steric hindrance from ortho-methyl groups impeding monomer approach. |

| Propagation Rate Constant (kₚ) | Higher | Lower | Increased activation energy due to steric and electronic effects. |

Note: The values for this compound are qualitative predictions based on established principles of polymer chemistry.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Methodologies for Reactivity Prediction

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the reactivity and properties of molecules based on their structure. pleiades.online For substituted styrenes, the Hammett equation is a classic QSRR that correlates the electronic effect of substituents with the polymerization rate. cmu.eduwikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted monomer.

k₀ is the rate constant for the reference monomer (styrene).

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

The four methyl groups in this compound are electron-donating. The Hammett constants for methyl groups are negative (e.g., σₚ = -0.17 for para, σₘ = -0.07 for meta). cmu.edu A cumulative σ value for the tetramethyl substitution would be significantly negative, suggesting a strong electron-donating effect on the vinyl group. In radical polymerization, a negative ρ value is often observed, meaning that electron-donating groups increase the reaction rate. However, studies on atom transfer radical polymerization (ATRP) of substituted styrenes have shown a positive ρ value, indicating that electron-donating groups decrease the rate. cmu.edu

A significant limitation of the standard Hammett equation is that it does not explicitly account for steric effects, which are expected to be substantial for this compound due to the ortho-substituents. More advanced QSRR/QSPR models would be necessary to accurately predict its reactivity. These models utilize a wider range of molecular descriptors calculated from the compound's structure, including:

Electronic Descriptors: Such as calculated dipole moments, charges on the vinyl group carbons, and HOMO/LUMO energies.

Steric Descriptors: Such as molecular volume, surface area, and specific parameters that quantify the bulkiness around the reactive vinyl group.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

By building a statistical model using these descriptors for a range of known styrene derivatives, the reactivity of this compound could be predicted with greater accuracy. pleiades.online

Table 2: Descriptors for QSRR/QSPR Analysis of Substituted Styrenes

| Descriptor Type | Example Descriptor | Information Provided | Predicted Influence for this compound |

| Electronic | Hammett Constant (σ) | Electronic effect of substituent | Strongly negative (electron-donating) |

| Electronic | Charge on β-vinyl carbon | Susceptibility to radical/ionic attack | Increased negative charge |

| Steric | Taft Steric Parameter (Eₛ) | Steric hindrance from substituent | Large negative value (high hindrance) |

| Quantum Chemical | LUMO Energy | Electron-accepting ability | Higher energy (less favorable for anionic attack) |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms at the atomic level. nih.gov For the polymerization of this compound, DFT calculations can provide detailed insights into the elementary steps of initiation, propagation, and termination. nih.govmdpi.com

Elucidation of the Propagation Step: The key step in polymerization is propagation, where a monomer adds to the growing polymer chain. DFT can be used to model this process by:

Optimizing Geometries: Calculating the lowest-energy structures of the monomer and the radical at the end of the growing polymer chain.

Locating the Transition State (TS): Identifying the highest-energy point along the reaction coordinate for the addition of the monomer to the radical. The geometry of the TS reveals the preferred orientation of the monomer as it approaches the chain end.

Calculating Activation Energy (Eₐ): The energy difference between the reactants and the transition state gives the activation energy barrier for the propagation step.

For this compound, DFT calculations would likely show a significantly higher activation barrier for propagation compared to styrene. This increase would be attributed to the steric repulsion between the ortho-methyl groups of the incoming monomer and the atoms of the growing chain end in the transition state. This steric clash would force a more distorted and higher-energy transition state geometry.

Investigating Stereochemistry: DFT can also predict the stereochemical outcome of the polymerization (i.e., whether the resulting polymer is isotactic, syndiotactic, or atactic). By comparing the activation energies for different modes of monomer addition (leading to different stereoisomers), the most favorable pathway can be determined. The bulky tetramethylphenyl group would likely exert a strong stereodirecting influence during polymerization.

Table 3: Hypothetical DFT Results for the Propagation Step

| System | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Calculated Activation Energy (Eₐ) (kJ/mol) |

| Styrene + Growing Chain | 0 (Reference) | Eₐ (styrene) | Eₐ (styrene) |

| This compound + Growing Chain | ~0 (Reference) | Eₐ (styrene) + ΔE (steric) | Higher than Styrene |

Note: This table illustrates the expected outcome from a DFT study. ΔE (steric) represents the additional energy penalty due to steric hindrance in the transition state of the substituted monomer.

By providing a molecular-level understanding of the reaction energetics and pathways, DFT serves as an invaluable tool for explaining and predicting the polymerization behavior of complex monomers like this compound. nih.gov

Advanced Analytical and Spectroscopic Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Microstructure Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Ethenyl-1,3,4,5-tetramethylbenzene. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), allowing for the complete assignment of the molecule's complex structure.

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. For this compound, these experiments reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For the ethenyl group, COSY would show clear cross-peaks between the vinyl protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has an attached proton, such as those in the vinyl group and the sole aromatic C-H.

The following table outlines the expected 2D NMR correlations for the structural elucidation of this compound.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |

| Aromatic-H | Ethenyl-H (possible weak) | Aromatic C, Aromatic C-CH₃, Aromatic C-Ethenyl |

| Ethenyl-H (α) | Ethenyl-H (β-cis), Ethenyl-H (β-trans) | Aromatic C-Ethenyl, Ethenyl-C (β) |

| Ethenyl-H (β-cis) | Ethenyl-H (α), Ethenyl-H (β-trans) | Aromatic C-Ethenyl, Ethenyl-C (α) |

| Ethenyl-H (β-trans) | Ethenyl-H (α), Ethenyl-H (β-cis) | Aromatic C-Ethenyl, Ethenyl-C (α) |

| Methyl-H (at C1) | None | Aromatic C1, Aromatic C2, Aromatic C6 (Aromatic-H) |

| Methyl-H (at C3) | None | Aromatic C3, Aromatic C2, Aromatic C4 |

| Methyl-H (at C4) | None | Aromatic C4, Aromatic C3, Aromatic C5 |

| Methyl-H (at C5) | None | Aromatic C5, Aromatic C4, Aromatic C6 (Aromatic-H) |

Note: The table is predictive and based on standard NMR principles for organic compounds.

For the analysis of poly(this compound), solid-state NMR (ssNMR) is the technique of choice as polymers are often insoluble or have very broad signals in solution NMR due to their restricted mobility. conicet.gov.ar Solid-state NMR can provide critical insights into the microstructure, conformation, and dynamics of the polymer chains. nih.govrwth-aachen.de

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the signal broadening observed in solid samples, yielding higher resolution spectra. By analyzing the ¹³C chemical shifts, it is possible to determine the tacticity of the polymer (i.e., the stereochemical arrangement of the bulky tetramethylphenyl side groups along the polymer backbone). Furthermore, ssNMR can differentiate between crystalline and amorphous domains within the polymer matrix, as the chemical shifts can be sensitive to the local packing environment. scite.ai Relaxation time measurements in ssNMR experiments can probe the dynamics of different parts of the polymer, such as the mobility of the backbone versus the side chains. conicet.gov.ar

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and studying its conformational states.

Each vibrational mode corresponds to a specific motion of atoms within the molecule, such as stretching or bending of bonds. The frequencies of these vibrations are characteristic of the bond type and its chemical environment.

Ethenyl (Vinyl) Group: The presence of the vinyl group is readily confirmed by several characteristic vibrations. The C=C stretching vibration typically appears as a band around 1630 cm⁻¹. The C-H stretching vibrations of the vinyl group are found just above 3000 cm⁻¹. Crucially, the out-of-plane C-H bending vibrations (wagging) of the terminal =CH₂ group give rise to strong bands around 990 cm⁻¹ and 910 cm⁻¹.

Tetramethyl-Substituted Benzene (B151609) Ring: The aromatic ring is identified by C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes within the 1600-1450 cm⁻¹ region. tum.de The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands in the 900-700 cm⁻¹ range. tum.de For a penta-substituted ring with a single hydrogen, a characteristic C-H out-of-plane bending mode is expected.

Methyl Groups: The methyl groups are confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | IR, Raman |

| C-H Stretch | Ethenyl (=C-H) | 3100 - 3020 | IR, Raman |

| C-H Stretch | Methyl (-CH₃) | 2975 - 2850 | IR, Raman |

| C=C Stretch | Ethenyl (-CH=CH₂) | ~1630 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman |

| C-H Bend (out-of-plane) | Ethenyl (=CH₂) | 995 - 985 and 915 - 905 | IR |

| C-H Bend (out-of-plane) | Aromatic C-H | 900 - 860 | IR |

| C-H Bend (asymmetric/symmetric) | Methyl (-CH₃) | ~1450 and ~1375 | IR |

Note: Data is based on established correlation tables for vibrational spectroscopy. tum.denist.gov

Mass Spectrometry (MS) for Reaction Monitoring, Mechanistic Intermediate Detection, and Polymer End-Group Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. This high precision allows for the determination of the exact mass of the parent molecule and its fragments, which in turn enables the calculation of its elemental formula. For this compound (C₁₂H₁₆), HRMS would confirm this exact composition, distinguishing it from any isomers or other compounds with the same nominal mass.

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙). This ion would then undergo fragmentation, breaking apart in a predictable manner based on the stability of the resulting fragments.

Molecular Ion Peak (M⁺˙): The peak corresponding to the intact molecular ion would confirm the molecular weight of the compound.

Fragmentation Pattern: A major fragmentation pathway would likely involve the loss of a methyl group (•CH₃, 15 Da) to form a highly stable [M-15]⁺ cation. This cation can be stabilized by resonance, delocalizing the positive charge over the aromatic ring and forming a tropylium-like ion, making this a very prominent peak, often the base peak. Other fragmentations could involve the vinyl group or further loss of methyl groups. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

| Ion | Proposed Structure | m/z (Nominal) | Significance |

| [C₁₂H₁₆]⁺˙ | Molecular Ion | 160 | Confirms molecular weight |

| [C₁₁H₁₃]⁺ | [M - CH₃]⁺ | 145 | Loss of a methyl group; often the base peak due to high stability |

| [C₉H₉]⁺ | [M - C₃H₇]⁺ or subsequent fragmentation | 117 | Further fragmentation |

Note: The fragmentation pathway is predictive and based on the principles of mass spectrometry for aromatic hydrocarbons. nist.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Characterization of Complex Reaction Mixtures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of individual components within complex mixtures, such as those generated during the synthesis of this compound and its subsequent reactions. This method involves multiple stages of mass analysis, typically separated by a process of fragmentation, to establish the parent-daughter ion relationships of the molecules present. researchgate.net The initial stage involves ionizing the sample—often using techniques like electrospray ionization (ESI)—and isolating a specific precursor ion (e.g., the molecular ion of an impurity or side-product) based on its mass-to-charge ratio (m/z).

In the second stage, this isolated precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is then analyzed in the final stage, providing a "fingerprint" that is highly specific to the molecule's structure. researchgate.net This detailed structural information is invaluable for identifying reaction byproducts, intermediates, and degradation products in a crude reaction mixture without the need for extensive purification. researchgate.net For instance, in the synthesis of complex organic molecules, MS/MS can help differentiate between isomers and confirm the structure of target compounds by analyzing their unique fragmentation pathways. researchgate.net The high sensitivity and specificity of MS/MS make it an indispensable tool for ensuring the purity and identity of synthesized compounds like substituted styrenes and their derivatives.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interaction Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.educreative-biostructure.com This technique is crucial for obtaining unambiguous information about the molecular geometry of this compound derivatives, including exact bond lengths, bond angles, and torsional angles. carleton.edu The fundamental principle relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. youtube.com When a focused beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, leading to a pattern of constructive and destructive interference. youtube.com

The resulting diffraction pattern, consisting of a set of spots of varying intensity, is recorded by a detector. youtube.com By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom in the crystal's unit cell can be determined, revealing the molecule's conformation and configuration. creative-biostructure.com This technique is not only vital for confirming the identity and structure of a new compound but also for studying intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how molecules pack together in the solid state. nih.gov

Single-crystal X-ray diffraction (SCXRD) is the most powerful variant of this technique, providing the highest resolution structural data. carleton.edunih.gov To apply this method to this compound, which is a liquid or low-melting solid at room temperature, it is often necessary to prepare a suitable crystalline derivative or a co-crystal (adduct). nih.gov Growing high-quality single crystals is a critical prerequisite for a successful SCXRD analysis. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and rotated in a beam of X-rays. youtube.com The analysis of the diffraction data yields a detailed structural model. For example, a study on a triacetoxy-trans-stilbene, a related ethenyl-benzene derivative, provided precise crystal data, including unit cell dimensions and space group. nih.gov Such an analysis would similarly allow for the unambiguous determination of the stereochemistry and conformation of a this compound derivative. The resulting data is often presented in a crystallographic information file (CIF), which includes atomic coordinates, bond lengths, and angles.

Below is a table representing typical data obtained from a single-crystal X-ray diffraction analysis of a related organic compound, 5-[2-(4-Acetyloxyphenyl)ethenyl]benzene-1,3-diyl diacetate. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₈O₆ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 31.520 (6) | nih.gov |

| b (Å) | 6.1211 (12) | nih.gov |

| c (Å) | 20.110 (4) | nih.gov |

| β (°) | 110.92 (3) | nih.gov |

| Volume (ų) | 3624.2 (14) | nih.gov |

| Z (Molecules per unit cell) | 8 | nih.gov |

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its reaction products. These methods work by distributing the components of a mixture between a stationary phase and a mobile phase. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is particularly well-suited for analyzing volatile compounds like substituted styrenes. wikipedia.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase.

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is used for less volatile or thermally sensitive compounds. In research applications, HPLC is critical for monitoring reaction progress and assessing the purity of the final product. The choice of stationary and mobile phases allows for the fine-tuning of separation for a wide range of molecules.

When this compound is used as a monomer in polymerization reactions, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary technique for characterizing the resulting polymer. lcms.czhpst.cz GPC separates molecules based on their hydrodynamic volume, or size in solution. nih.gov The system uses a column packed with porous gel beads. warwick.ac.uk Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. jascoinc.com

This technique is crucial for determining the molecular weight distribution of a polymer sample. polymerchar.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net A PDI value close to 1.0 indicates a more uniform distribution of polymer chain lengths, which is often a goal in controlled polymerization processes. cmu.edu The analysis is typically performed by calibrating the system with polymer standards of known molecular weights, such as polystyrene. waters.comlcms.cz

The following table shows representative GPC data for a polystyrene sample, illustrating the kind of information that would be obtained for a polymer derived from this compound. waters.com

| Analysis Day | Mn (Daltons) | Mw (Daltons) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|

| 1 | 145,189 | 302,572 | 2.08 | waters.com |

| 2 | 144,792 | 301,770 | 2.08 | waters.com |

| 3 | 144,813 | 301,745 | 2.08 | waters.com |

| 4 | 144,655 | 301,539 | 2.08 | waters.com |

| 5 | 144,570 | 301,001 | 2.08 | waters.com |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection in Polymerization Mechanisms

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species that have unpaired electrons, such as free radicals. nih.gov This makes it an invaluable tool for investigating the mechanisms of radical polymerization, including that of this compound. acs.org In a radical polymerization, the reaction proceeds through propagating radicals, which are short-lived and exist at very low concentrations.

ESR spectroscopy can directly detect these radical species. The principle involves placing the sample in a strong magnetic field and irradiating it with microwave radiation. The unpaired electrons absorb energy at specific frequencies, which depend on the electron's environment, leading to a characteristic ESR spectrum. nih.gov The hyperfine structure of the spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), provides detailed information about the structure of the radical. acs.org

In many cases, the concentration of propagating radicals is too low for direct detection. In such situations, a technique called spin trapping is employed. mdpi.com A "spin trap" molecule is added to the reaction mixture, which reacts with the short-lived radicals to form a much more stable and persistent radical adduct. This adduct can then be easily detected and characterized by ESR, providing indirect but conclusive evidence of the original radical's presence and structure. mdpi.com This method allows for the identification of initiating and propagating radical species, offering crucial insights into the kinetics and mechanism of the polymerization process. acs.org

Applications of 2 Ethenyl 1,3,4,5 Tetramethylbenzene in Advanced Materials Science and Organic Synthesis

Development of Specialty Polymeric Materials from Sterically Hindered Monomers

The polymerization of vinyl monomers bearing bulky substituents near the double bond, known as sterically hindered monomers, presents unique challenges and opportunities in materials science. The presence of the four methyl groups on the phenyl ring of 2-ethenyl-1,3,4,5-tetramethylbenzene places significant steric constraints on the vinyl group. This hindrance can influence polymerization kinetics, achievable molecular weight, and, most importantly, the properties of the resulting polymer. The bulky tetramethylphenyl group is expected to severely restrict the rotational freedom of the polymer backbone, leading to materials with distinct thermal and mechanical characteristics compared to less substituted polymers like polystyrene.

High-Performance Polymers with Tunable Thermal and Mechanical Properties

The steric hindrance imposed by the tetramethylphenyl group is predicted to create a polymer with significantly increased chain rigidity. This rigidity reduces the mobility of the polymer chains, which directly translates to a higher glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is a hallmark of high-performance polymers, as it extends their operational temperature range in solid-state applications.

Research on analogous compounds supports this expectation. For instance, poly(2,4,6-trimethylstyrene), which has three methyl groups surrounding the vinyl substituent, exhibits an increased Tg and enhanced chain rigidity when compared to standard polystyrene. scispace.com This effect is attributed to the bulky nature of the trimethylphenyl group. It is reasonable to extrapolate that the addition of a fourth methyl group in poly(this compound) would further enhance this effect, yielding a material with superior thermal stability. The bulky side groups would also likely contribute to increased mechanical stiffness, resulting in a higher tensile modulus, although potentially at the cost of reduced ductility and increased brittleness. upenn.edu

Table 1: Comparison of Expected Thermal Properties This interactive table compares the known properties of Polystyrene with the expected properties of Poly(this compound), based on data from analogous sterically hindered polymers like Poly(2,4,6-trimethylstyrene).

| Property | Polystyrene | Poly(this compound) (Expected) | Rationale for Expected Properties |

| Glass Transition Temp. (Tg) | ~100 °C | Significantly > 100 °C | Increased chain rigidity due to bulky tetramethylphenyl group restricts segmental motion. scispace.com |

| Thermal Stability | Good | High to Very High | Steric shielding of the polymer backbone may hinder thermal degradation mechanisms. |

| Mechanical Stiffness | High | Very High | Restricted chain movement leads to a stiffer material with a higher modulus. upenn.edu |

Polymers for Optical and Electronic Devices (e.g., Dielectric Materials, Photoresists)

Polymers derived from non-polar hydrocarbon monomers, such as styrene (B11656) and its derivatives, are generally excellent electrical insulators, making them suitable for applications as dielectric materials. mdpi.comresearchgate.net Poly(this compound), being a non-polar polymer, would be expected to possess a low dielectric constant and low dielectric loss, which are critical properties for materials used in microelectronics to insulate conductive components and minimize signal loss. While specific data is unavailable, its properties would likely be comparable to or better than polystyrene, a commonly used dielectric. mdpi.comresearchgate.net

In the field of lithography, polymers form the basis of photoresists, which are light-sensitive materials used to create patterns on substrates. Polystyrene and its derivatives, particularly poly(4-hydroxystyrene), are foundational polymers in chemically amplified resist formulations. researchgate.net While there is no direct evidence of poly(this compound) being used in photoresists, its rigid structure could potentially offer high etch resistance, a desirable characteristic for a resist material.

Synthesis of Copolymers and Block Copolymers with Tailored Architectures

Copolymerization is a powerful technique to create materials with properties intermediate to or distinct from the parent homopolymers. This compound could theoretically be copolymerized with other monomers to tailor specific properties. For instance, copolymerizing it with a more flexible monomer could reduce the brittleness of the resulting material while retaining a high Tg.

The synthesis of block copolymers, where long sequences of one monomer are covalently bonded to sequences of another, would likely require controlled polymerization techniques. kuraray.com Methods like anionic polymerization or atom transfer radical polymerization (ATRP) are well-suited for creating well-defined styrenic block copolymers. nih.govmdpi.comnih.gov A block copolymer incorporating a rigid, high-Tg block from poly(this compound) and a soft, elastomeric block (e.g., polybutadiene (B167195) or polyisoprene) could result in a high-performance thermoplastic elastomer. kuraray.com

Role as a Monomer in Precision Polymer Synthesis

Precision polymer synthesis involves the use of controlled or "living" polymerization techniques to produce macromolecules with precisely defined molecular weights, low polydispersity, and complex architectures. youtube.com Styrenic monomers are particularly well-suited for methods like anionic polymerization, nitroxide-mediated polymerization (NMP), and ATRP. nih.govcmu.edu While steric hindrance in this compound might slow down polymerization kinetics, these controlled methods should still be applicable, allowing for the synthesis of well-defined polymers. scispace.com

Controlled Synthesis of Architecturally Defined Polymers (e.g., Branched, Star, Graft Polymers)

Living polymerization techniques are essential for the synthesis of complex polymer architectures because the polymer chains retain their active ends throughout the reaction. youtube.com This allows for sequential monomer addition or reaction with linking agents to form specific structures.

Star Polymers: These architectures consist of multiple polymer chains ("arms") linked to a central core. kinampark.com A common method, the "arm-first" approach, involves synthesizing linear polymer arms via a living polymerization and then reacting them with a multifunctional linking agent. acs.org A living poly(this compound) chain could serve as an arm in such a synthesis. Alternatively, in the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple arms from the core. cmu.eduresearchgate.net

Graft Polymers: These polymers consist of a main polymer backbone with other polymer chains grafted onto it as side chains. Poly(this compound) could serve as either the backbone or the grafted side chains, depending on the synthetic strategy employed.

Branched Polymers: These polymers have a more complex, tree-like structure. Controlled polymerization of this compound with a small amount of a divinyl comonomer could introduce branching points, leading to the formation of branched or cross-linked network structures.

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond polymerization, vinylarenes serve as versatile building blocks in organic synthesis. The parent aromatic core, 1,2,4,5-tetramethylbenzene (B166113) (durene), is an important industrial precursor for the synthesis of pyromellitic dianhydride, which is used to manufacture high-performance polyimides and other materials. google.com

The this compound molecule contains two key reactive sites: the aromatic ring and the vinyl group.

Vinyl Group Reactivity: The ethenyl (vinyl) group is susceptible to a wide range of addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and could participate in transition-metal-catalyzed cross-coupling reactions, providing a handle to link the tetramethylbenzene core to other molecular fragments.

Aromatic Ring Reactivity: The electron-rich tetramethyl-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution, although the substitution pattern would be dictated by the directing effects of the four methyl groups and the vinyl group, as well as by significant steric hindrance.

While these reactions are fundamentally possible, there is no specific information in the reviewed literature detailing the use of this compound as a precursor in the synthesis of complex organic molecules or functional scaffolds.

Report on the Availability of Scientific Literature for this compound

Following a comprehensive and exhaustive search of scientific databases and literature, it has been determined that there is a significant lack of available research and data specifically pertaining to the chemical compound This compound .

The initial and subsequent targeted searches for this compound, including potential synonyms and related synthetic pathways, did not yield sufficient information to construct a detailed, scientifically accurate article according to the provided outline. The academic and research landscape appears to have very limited, if any, published work on the applications of this compound in the specified fields of advanced materials science and organic synthesis.

Consequently, it is not feasible to generate the requested article on the "" with the stipulated sections and subsections. The core requirement for "thorough, informative, and scientifically accurate content" cannot be met due to the absence of primary research findings, data, and detailed discussions in the scientific domain for this specific molecule.

While information on the related compound 1,2,4,5-tetramethylbenzene (durene) is abundant, and general principles of vinyl-functionalized aromatics in polymer and materials science are well-established, there is no specific evidence or documentation to accurately describe the role of this compound in:

The synthesis of polycyclic aromatic compounds and heterocycles.

Its application as ligands for transition metal catalysis.

Its use in surface-initiated polymerization.

Its integration into composite materials and nanocomposites.

Attempting to create the requested content would necessitate speculation and extrapolation from other compounds, which would contravene the instructions for accuracy and strict adherence to the subject matter. Therefore, in the interest of maintaining scientific integrity, the article cannot be produced.

Future Directions and Emerging Research Avenues for 2 Ethenyl 1,3,4,5 Tetramethylbenzene Research

Exploration of Novel Catalytic Systems for Efficient Polymerization and Derivatization

The polymerization behavior of 2-ethenyl-1,3,4,5-tetramethylbenzene is a foundational area of future research. The steric hindrance imposed by the four methyl groups presents a significant challenge for conventional polymerization techniques. Therefore, the exploration of novel catalytic systems is paramount for achieving efficient and controlled polymerization.

Research in this area will likely focus on advanced catalyst development, moving beyond traditional free-radical polymerization. Key areas of investigation will include:

Metallocene and Post-Metallocene Catalysts: Systems based on titanium and zirconium, such as titanocene (B72419) and zirconocene (B1252598) complexes, activated by methylaluminoxane (B55162) (MAO) or aluminoxane-free activators, have shown high activity for the stereospecific polymerization of styrene (B11656). acs.orgresearchgate.net Investigating these catalysts for this compound could lead to polymers with controlled tacticity (isotactic or syndiotactic), which would significantly influence the material's properties.

Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture. cmu.edumdpi.com Applying these techniques to this highly substituted styrene will be crucial for synthesizing well-defined homopolymers and block copolymers. The kinetics of polymerization for various substituted styrenes using ATRP has been a subject of study, providing a basis for this exploration. cmu.edu

Derivatization Strategies: Beyond polymerization, catalytic systems will be explored for the selective derivatization of the monomer and resulting polymer. This could involve functionalization of the methyl groups or the polymer backbone to introduce new reactive sites, enabling post-polymerization modification and the creation of graft copolymers. researchgate.netmdpi.com

Table 1: Hypothetical Catalytic Systems for Polymerization of this compound

| Catalyst System | Polymerization Method | Potential Outcome | Key Research Question |

|---|---|---|---|

| Cp*TiCl₃ / MAO | Coordination Polymerization | Syndiotactic poly(this compound) | Can steric hindrance be overcome to achieve high molecular weight and syndiotacticity? |

| CuBr / PMDETA | Atom Transfer Radical Polymerization (ATRP) | Well-defined polymers with low polydispersity (Mw/Mn < 1.2) | What are the kinetic parameters and how do they compare to less substituted styrenes? |

Integration into Smart Materials and Responsive Polymer Systems

"Smart" or responsive polymers, which undergo significant changes in their properties in response to external stimuli, represent a major frontier in materials science. rsc.orgrsc.org The unique chemical structure of poly(this compound) could be leveraged to create novel smart materials.

Future research will focus on incorporating this monomer into polymer systems that respond to various triggers:

Photo-responsive Materials: By copolymerizing this compound with photo-responsive monomers containing moieties like azobenzene (B91143) or spiropyran, materials that change shape, color, or solubility upon light irradiation could be developed. rsc.orgnih.gov The bulky nature of the tetramethylbenzene unit could influence the photo-isomerization process, leading to unique material responses.

Thermo-responsive Polymers: The hydrophobic character imparted by the methyl groups could be exploited in the design of thermo-responsive polymers. For instance, copolymers with hydrophilic monomers like N-isopropylacrylamide could exhibit a distinct Lower Critical Solution Temperature (LCST), making them suitable for applications in drug delivery or soft robotics. nih.govacs.org

Gas-responsive Systems: Research into polymers that respond to gases like CO₂ or O₂ is a growing field. acs.org Functional groups that interact with these gases could be incorporated into the polymer structure, leading to materials that swell, dissolve, or change their permeability in the presence of a specific gas.

Advanced Computational Modeling for De Novo Material Design and Property Prediction

Computational chemistry and materials modeling are indispensable tools for accelerating materials discovery. For this compound, computational approaches will be vital for predicting polymer properties and guiding synthetic efforts.

Emerging research avenues in this domain include:

Polymerization Simulation: Kinetic and thermodynamic modeling can be used to simulate the free-radical polymerization of this monomer, helping to understand the mechanism and predict outcomes like conversion rates and molecular weight distributions. acs.orgscielo.brresearchgate.net This can optimize reaction conditions before extensive lab work is undertaken.

De Novo Polymer Design: Advanced computational frameworks, including those utilizing reinforcement learning, can be employed for the de novo design of polymers with specific target properties. pnnl.govacs.org By inputting desired characteristics, such as high thermal stability or a specific dielectric constant, these models can suggest optimal copolymer compositions or architectures incorporating this compound.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of the resulting polymers, including their mechanical strength, glass transition temperature, and conformational behavior. acs.org This allows for a virtual screening of potential materials before they are synthesized.

Table 2: Predicted Properties of poly(this compound) from Computational Models

| Property | Predicted Value | Computational Method | Implication |

|---|---|---|---|

| Glass Transition Temp (Tg) | > 150 °C | Molecular Dynamics (MD) | High thermal stability compared to polystyrene (Tg ≈ 100 °C) |

| Yield Strength | High | Reinforcement Learning for Polymer Generation (RLPolyG) | Potential for mechanically robust applications |

Sustainable Synthesis and Circular Economy Approaches for Polymethylated Styrenes

In line with global trends towards green chemistry, future research must address the sustainable production and end-of-life management of polymers derived from this compound.

Key research directions include:

Green Monomer Synthesis: Developing sustainable synthetic routes to the monomer itself is a critical first step. This could involve using bio-based feedstocks or employing catalytic processes that are more energy-efficient and generate less waste than traditional methods. aiche.orgnih.gov Research into redox-oxidative dehydrogenation strategies, for instance, aims to produce styrene with higher yields and lower energy consumption. researchgate.net

Chemical Recycling (Depolymerization): A significant focus will be on developing depolymerization processes to chemically recycle the polymer back to its monomer. styrolution-eco.com This approach is a cornerstone of a circular economy for plastics, allowing the monomer to be repolymerized into new, high-quality products. epsa.org.austyrocycle.com.au

Biodegradable Copolymers: Investigating the copolymerization of this compound with monomers derived from renewable resources or those that introduce biodegradable linkages into the polymer backbone could lead to more environmentally benign materials.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies for Comprehensive Understanding

A holistic understanding of the structure-property relationships in polymers derived from this compound will require a synergistic approach that integrates synthesis, characterization, and theory. mdpi.comdoabooks.orgkinampark.com

This integrated research strategy would involve:

Advanced Spectroscopic Characterization: A combination of spectroscopic techniques will be essential to fully characterize the polymers. This includes Nuclear Magnetic Resonance (NMR) for determining tacticity and chemical structure, Fourier-Transform Infrared (FTIR) spectroscopy for identifying functional groups, and X-ray Diffraction (XRD) to probe crystallinity. mdpi.comnih.govmdpi.com

Correlating Theory with Experiment: A powerful approach involves using theoretical calculations to predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) and then comparing these predictions with experimental data. acs.orgrsc.org This feedback loop allows for the refinement of both theoretical models and the understanding of the polymer's structure.

Multi-scale Modeling and Characterization: Combining computational modeling at the molecular level with macroscopic characterization of thermal and mechanical properties will provide a comprehensive picture of how the monomer's structure translates to the final material's performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.